molecular formula C23H25N3O3 B11114193 2-(3-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide

2-(3-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide

Cat. No.: B11114193
M. Wt: 391.5 g/mol
InChI Key: JFTWGVWPIATALV-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a quinoline core, a methoxyphenyl group, and a morpholine moiety. Its unique structure allows it to interact with various biological targets, making it a valuable compound for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the quinoline core.

    Attachment of the Morpholine Moiety: The morpholine moiety is typically introduced through a nucleophilic substitution reaction, where a morpholine derivative reacts with an appropriate leaving group on the quinoline core.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction, where the carboxylic acid derivative of the quinoline core reacts with an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline core or the methoxyphenyl group are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-(3-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a modulator of biological pathways.

    Medicine: Studied for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. Additionally, it may interact with ion channels, affecting cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide: Characterized by its unique combination of a quinoline core, methoxyphenyl group, and morpholine moiety.

    3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde: Contains a methoxyphenyl group and a morpholine moiety but lacks the quinoline core.

    4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine: Contains a morpholine moiety but has a different core structure.

Uniqueness

This compound is unique due to its specific combination of functional groups and its ability to interact with a wide range of biological targets. This makes it a valuable compound for diverse scientific research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

2-(3-methoxyphenyl)-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide

InChI

InChI=1S/C23H25N3O3/c1-28-18-6-4-5-17(15-18)22-16-20(19-7-2-3-8-21(19)25-22)23(27)24-9-10-26-11-13-29-14-12-26/h2-8,15-16H,9-14H2,1H3,(H,24,27)

InChI Key

JFTWGVWPIATALV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCN4CCOCC4

Origin of Product

United States

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